molecular formula C11H21N B14120828 Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)- CAS No. 134786-08-6

Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)-

Cat. No.: B14120828
CAS No.: 134786-08-6
M. Wt: 167.29 g/mol
InChI Key: QGZIRIUTJNMJML-UHFFFAOYSA-N
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Description

Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)- is an organic compound with the molecular formula C11H21N It is a derivative of cyclohexane, where the methanamine group is substituted with a 1-(2-methyl-2-propenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)- typically involves the reaction of cyclohexanemethanamine with 2-methyl-2-propenyl halides under basic conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction is monitored using techniques such as gas chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)- involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction can lead to the formation of new chemical bonds and the generation of different products. The pathways involved depend on the specific reaction conditions and the nature of the substrates.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanemethanamine: Lacks the 1-(2-methyl-2-propenyl) group, making it less reactive in certain chemical reactions.

    Cyclohexylamine: Similar structure but without the methanamine group, leading to different chemical properties.

    2-Methyl-2-propenylamine: Contains the 2-methyl-2-propenyl group but lacks the cyclohexane ring, resulting in different reactivity.

Uniqueness

Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)- is unique due to the presence of both the cyclohexane ring and the 1-(2-methyl-2-propenyl) group. This combination imparts distinct chemical properties, making it valuable in various synthetic applications and research studies.

Properties

CAS No.

134786-08-6

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

[1-(2-methylprop-2-enyl)cyclohexyl]methanamine

InChI

InChI=1S/C11H21N/c1-10(2)8-11(9-12)6-4-3-5-7-11/h1,3-9,12H2,2H3

InChI Key

QGZIRIUTJNMJML-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1(CCCCC1)CN

Origin of Product

United States

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